N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
Overview
Description
“N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with a trifluoromethyl group and an acetamide moiety linked to a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-trifluoromethylpyridine and N,N-dimethylethylenediamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent for this reaction is dichloromethane, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-5-trifluoromethylpyridine is reacted with N,N-dimethylethylenediamine in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the acetamide moiety, potentially yielding secondary amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a ligand in receptor binding studies. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of the trifluoromethyl group can influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Dimethylamino-ethyl)-N-(4-trifluoromethyl-pyridin-2-yl)-acetamide
- N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-3-yl)-acetamide
- N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-4-yl)-acetamide
Uniqueness
The uniqueness of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” lies in the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-9(19)18(7-6-17(2)3)11-5-4-10(8-16-11)12(13,14)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBUFEOWFIFRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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